Cas no 1184759-43-0 (2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid)

2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid
- 2-[Cyclopropyl-(2,2,2-trifluoroacetyl)amino]acetic acid
- Glycine, N-cyclopropyl-N-(2,2,2-trifluoroacetyl)-
-
- MDL: MFCD12777048
- インチ: 1S/C7H8F3NO3/c8-7(9,10)6(14)11(3-5(12)13)4-1-2-4/h4H,1-3H2,(H,12,13)
- InChIKey: BIJYUCUNWJSESO-UHFFFAOYSA-N
- ほほえんだ: FC(C(N(CC(=O)O)C1CC1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.6
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-898025-5g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 5g |
$1862.0 | 2023-09-01 | ||
Enamine | EN300-898025-10g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 10g |
$2762.0 | 2023-09-01 | ||
Enamine | EN300-898025-1g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 1g |
$642.0 | 2023-09-01 | ||
Enamine | EN300-898025-1.0g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 95.0% | 1.0g |
$642.0 | 2025-02-21 | |
Enamine | EN300-898025-5.0g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 95.0% | 5.0g |
$1862.0 | 2025-02-21 | |
Enamine | EN300-898025-10.0g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 95.0% | 10.0g |
$2762.0 | 2025-02-21 | |
Enamine | EN300-898025-0.25g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 95.0% | 0.25g |
$591.0 | 2025-02-21 | |
Enamine | EN300-898025-2.5g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 95.0% | 2.5g |
$1260.0 | 2025-02-21 | |
Enamine | EN300-898025-0.05g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 95.0% | 0.05g |
$539.0 | 2025-02-21 | |
Enamine | EN300-898025-0.5g |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid |
1184759-43-0 | 95.0% | 0.5g |
$616.0 | 2025-02-21 |
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acidに関する追加情報
Introduction to 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid (CAS No. 1184759-43-0)
2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid, identified by its Chemical Abstracts Service (CAS) number 1184759-43-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by the presence of both cyclopropyl and trifluoroacetamide functional groups, which contribute to its unique chemical properties and potential biological activities. The synthesis and application of such derivatives have been extensively studied, particularly in the development of novel therapeutic agents.
The structural motif of 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid features a carboxylic acid moiety linked to an N-cyclopropyltrifluoroacetamide group. The cyclopropyl ring is known for its stability and rigidity, which can influence the conformational flexibility of the molecule. Additionally, the trifluoroacetamide group introduces electron-withdrawing effects due to the electronegativity of fluorine atoms, enhancing the compound's solubility in polar solvents and its reactivity in various biochemical pathways. These structural features make it a valuable scaffold for drug design, particularly in targeting enzymes and receptors involved in metabolic and inflammatory processes.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms into pharmaceutical molecules has been shown to improve their pharmacokinetic profiles, making them more effective in clinical settings. 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid exemplifies this trend, as its trifluoroacetamide moiety is likely to contribute to these desirable properties. Studies have demonstrated that fluorinated derivatives can exhibit improved binding affinities and longer half-lives when compared to their non-fluorinated counterparts.
The synthesis of 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropyl group typically involves ring-forming reactions or alkylation processes, while the trifluoroacetamide functionality is often introduced via nucleophilic substitution or condensation reactions with trifluoroacetonitrile or other suitable reagents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve high yields and purity levels. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid is its potential as a precursor for more complex drug candidates. Researchers have leveraged its structural framework to develop inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting proteases involved in inflammation and cancer progression. The trifluoroacetamide group can be further modified by introducing additional functional groups or side chains to enhance specific interactions with biological targets. This modular approach allows for the rapid design and synthesis of novel molecules with tailored pharmacological properties.
The biological activity of CAS No. 1184759-43-0 has been explored in several preclinical studies. Initial findings suggest that it may exhibit anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The presence of both cyclopropyl and trifluoroacetamide groups appears to synergize in influencing enzyme kinetics and receptor binding affinity. Additionally, computational modeling studies have predicted that this compound could interact with specific amino acid residues in target proteins, providing insights into its mechanism of action.
In conclusion, 2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid (CAS No. 1184759-43-0) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents with improved pharmacokinetic properties. As research continues to uncover new applications for fluorinated compounds,CAS No. 1184759-43-0 is poised to play a crucial role in advancing drug discovery efforts across multiple therapeutic areas.
1184759-43-0 (2-(N-cyclopropyl-2,2,2-trifluoroacetamido)acetic acid) 関連製品
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)
- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)
- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)
- 1804783-17-2(Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)
- 899978-32-6(N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide)




